molecular formula C4H7BrClNO B15216922 2-Bromo-4-chlorobutanamide CAS No. 647013-61-4

2-Bromo-4-chlorobutanamide

Cat. No.: B15216922
CAS No.: 647013-61-4
M. Wt: 200.46 g/mol
InChI Key: XWHLHJNFAUSTSW-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobutanamide is a halogenated aliphatic amide featuring bromine and chlorine substituents at the 2- and 4-positions of the butanamide backbone, respectively. Environmentally, it is toxic to aquatic life and may contribute to ozone layer depletion. Physically, it exhibits hazards such as flammability under specific conditions and possible explosive properties when exposed to heat or incompatible materials . Proper handling mandates personal protective equipment (PPE), adequate ventilation, and strict avoidance of direct contact or inhalation.

Properties

CAS No.

647013-61-4

Molecular Formula

C4H7BrClNO

Molecular Weight

200.46 g/mol

IUPAC Name

2-bromo-4-chlorobutanamide

InChI

InChI=1S/C4H7BrClNO/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H2,7,8)

InChI Key

XWHLHJNFAUSTSW-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chlorobutanamide can be synthesized through several methods. One common approach involves the bromination and chlorination of butanamide. The process typically starts with the chlorination of butanamide to form 4-chlorobutanamide, followed by bromination at the 2-position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorobutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, leading to the formation of different substituted butanamides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the amide bond.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanamides, while hydrolysis produces carboxylic acids and amines.

Scientific Research Applications

2-Bromo-4-chlorobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-chlorobutanamide exerts its effects involves its reactivity with various molecular targets. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in nucleophilic substitution and other reactions. These interactions can affect biological pathways and molecular structures, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The amide group in this compound distinguishes it from aromatic amines (e.g., 2-bromo-4-methylaniline) and phenolic derivatives (e.g., compound). Amides are generally less reactive toward electrophilic substitution compared to aromatic amines but exhibit higher polarity, influencing solubility and biological interactions.
  • Aromatic vs. Aliphatic Systems : Aromatic halogenation (e.g., in 2-bromo-4-methylaniline) typically enhances stability and resonance effects, whereas aliphatic halogenation (as in the target compound) may favor nucleophilic substitution reactions due to accessible alkyl halide moieties.

Key Observations :

  • The target compound’s hazards are more comprehensively documented, emphasizing acute toxicity and environmental risks .
  • The crystalline compound from , while structurally complex, lacks explicit hazard data but is characterized by high stability due to its solid-state packing .

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